An In-depth Technical Guide to the Chemical Properties and Structure of Ethyl Methyl Adipate
An In-depth Technical Guide to the Chemical Properties and Structure of Ethyl Methyl Adipate
Introduction
Ethyl methyl adipate, a mixed ester of adipic acid, represents a class of organic compounds with significant potential in various industrial and research applications. As an unsymmetrical diester, it possesses a unique combination of properties derived from its distinct ester functionalities. This guide provides a comprehensive technical overview of the chemical structure, properties, synthesis, and spectral characterization of ethyl methyl adipate, intended for researchers, scientists, and professionals in drug development and chemical manufacturing. Our focus is to deliver not just data, but a deeper understanding of the causality behind its chemical behavior and the rationale for the methodologies presented.
Chemical Identity and Core Properties
Ethyl methyl adipate is systematically named 6-O-ethyl 1-O-methyl hexanedioate.[1] Its fundamental identifiers and core physical properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 6-O-ethyl 1-O-methyl hexanedioate | [1] |
| Synonyms | Ethyl methyl adipate, 1-Ethyl 6-methyl hexanedioate, Hexanedioic acid 1-ethyl 6-methyl ester | [1] |
| CAS Number | 18891-13-9 | [1] |
| Molecular Formula | C₉H₁₆O₄ | [1] |
| Molecular Weight | 188.22 g/mol | [1] |
| Appearance | Colorless liquid (predicted) |
Structural Representation
The structure of ethyl methyl adipate features a central six-carbon dicarboxylic acid backbone (adipic acid) esterified with a methyl group at one terminus and an ethyl group at the other.
// Atom nodes C1 [label="C"]; O1 [label="O"]; O2 [label="O"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O3 [label="O"]; O4 [label="O"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"];
// Positioning C1 [pos="0,0!"]; O1 [pos="0.5,0.8!"]; O2 [pos="-0.5,0.8!"]; C2 [pos="-1.5,0!"]; C3 [pos="-2.5,0.8!"]; C4 [pos="-3.5,0!"]; C5 [pos="-4.5,0.8!"]; C6 [pos="-5.5,0!"]; O3 [pos="-6,0.8!"]; O4 [pos="-5,-0.8!"]; C7 [pos="-7,0!"]; C8 [pos="-8,0.8!"]; C9 [pos="-1.2,-0.8!"];
// Bonds C1 -- O1 [label=""]; C1 -- O2 [label=""]; C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- O3 [label=""]; C6 -- O4 [label=""]; O3 -- C7 [label=""]; C7 -- C8 [label=""]; O2 -- C9 [label=""]; }
Caption: 2D Structure of Ethyl Methyl AdipatePhysicochemical Properties
| Property | Dimethyl Adipate | Diethyl Adipate | Ethyl Methyl Adipate (Predicted) |
| Boiling Point | 109-110 °C / 14 mmHg | 251 °C (lit.) | Intermediate between dimethyl and diethyl adipate |
| Melting Point | 8 °C (lit.) | -20 - -19 °C (lit.) | Likely a low-melting solid or liquid at room temperature |
| Density | 1.062 g/mL at 20 °C (lit.) | 1.009 g/mL at 25 °C (lit.) | Approximately 1.03-1.04 g/mL |
| Solubility | Insoluble in water; miscible with alcohols and ether | Insoluble in water; soluble in ethanol and other organic solvents | Expected to be insoluble in water and soluble in common organic solvents |
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and structural elucidation of ethyl methyl adipate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of ethyl methyl adipate is expected to show distinct signals corresponding to the different proton environments in the molecule.
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Ethyl group: A triplet corresponding to the methyl protons (-CH₃) and a quartet for the methylene protons (-OCH₂-).
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Methyl group: A singlet for the methyl ester protons (-OCH₃).
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Adipate backbone: Multiplets for the four methylene groups (-CH₂CH₂CH₂CH₂-).
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms. For ethyl methyl adipate, nine distinct signals are expected, corresponding to the carbonyl carbons of the ester groups, the carbons of the ethyl and methyl groups, and the four carbons of the adipate backbone.
Infrared (IR) Spectroscopy
The IR spectrum of ethyl methyl adipate will be characterized by strong absorption bands indicative of its ester functional groups.
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C=O Stretch: A strong absorption band is expected in the region of 1735-1750 cm⁻¹, characteristic of the carbonyl group in saturated esters.
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C-O Stretch: One or more strong bands in the 1000-1300 cm⁻¹ region corresponding to the C-O single bond stretching of the ester groups.
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C-H Stretch: Bands in the 2800-3000 cm⁻¹ region due to the C-H stretching of the aliphatic backbone and the alkyl groups of the esters.
Mass Spectrometry (MS)
Electron ionization mass spectrometry of ethyl methyl adipate will produce a molecular ion peak (M⁺) at m/z = 188. The fragmentation pattern will be characteristic of a diester and can provide further structural confirmation. Common fragmentation pathways include the loss of the alkoxy groups (-OCH₃ and -OCH₂CH₃) and cleavage of the aliphatic chain.
Synthesis of Ethyl Methyl Adipate
The synthesis of an unsymmetrical diester like ethyl methyl adipate can be approached through a two-step process to ensure specificity and high yield. A common and effective method is a sequential Fischer esterification.
Two-Step Synthesis Protocol
Step 1: Synthesis of Monoethyl Adipate
The first step involves the mono-esterification of adipic acid with ethanol. By controlling the stoichiometry and reaction conditions, the formation of the monoester can be favored over the diester.
AdipicAcid [label="Adipic Acid"]; Ethanol [label="Ethanol"]; AcidCatalyst [label="Acid Catalyst (e.g., H₂SO₄)"]; MonoethylAdipate [label="Monoethyl Adipate"]; Water [label="Water"];
AdipicAcid -> MonoethylAdipate; Ethanol -> MonoethylAdipate; AcidCatalyst -> MonoethylAdipate [style=dashed]; MonoethylAdipate -> Water [label="+"]; }
Caption: Synthesis of Monoethyl AdipateExperimental Protocol:
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In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine adipic acid (1 equivalent), ethanol (1.2 equivalents), and a catalytic amount of concentrated sulfuric acid in a suitable solvent such as toluene.
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Heat the mixture to reflux. The water formed during the reaction is removed azeotropically with toluene and collected in the Dean-Stark trap, driving the equilibrium towards the products.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude monoethyl adipate.
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Purify the monoethyl adipate by vacuum distillation or column chromatography.
Step 2: Synthesis of Ethyl Methyl Adipate
The purified monoethyl adipate is then esterified with methanol to yield the final product.
MonoethylAdipate [label="Monoethyl Adipate"]; Methanol [label="Methanol"]; AcidCatalyst [label="Acid Catalyst (e.g., H₂SO₄)"]; EthylMethylAdipate [label="Ethyl Methyl Adipate"]; Water [label="Water"];
MonoethylAdipate -> EthylMethylAdipate; Methanol -> EthylMethylAdipate; AcidCatalyst -> EthylMethylAdipate [style=dashed]; EthylMethylAdipate -> Water [label="+"]; }
Caption: Synthesis of Ethyl Methyl AdipateExperimental Protocol:
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Combine the purified monoethyl adipate (1 equivalent), excess methanol (which can also serve as the solvent), and a catalytic amount of concentrated sulfuric acid in a round-bottom flask fitted with a reflux condenser.
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Heat the mixture to reflux for several hours.
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Monitor the reaction by TLC.
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After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.
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Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude ethyl methyl adipate.
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Purify the final product by vacuum distillation to obtain pure ethyl methyl adipate.
Chemical Reactivity
The chemical reactivity of ethyl methyl adipate is primarily governed by its two ester functional groups.
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Hydrolysis: Like all esters, ethyl methyl adipate can be hydrolyzed under acidic or basic conditions. Acid-catalyzed hydrolysis is a reversible process, while base-catalyzed hydrolysis (saponification) is irreversible and yields the corresponding carboxylate salts.[2]
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Transesterification: In the presence of an acid or base catalyst, ethyl methyl adipate can undergo transesterification with other alcohols, leading to an exchange of the alkoxy groups.
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Reduction: The ester groups can be reduced to the corresponding diol (1,6-hexanediol) using strong reducing agents such as lithium aluminum hydride (LiAlH₄).
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Ammonolysis/Aminolysis: Reaction with ammonia or primary/secondary amines can lead to the formation of amides.
Applications
While specific applications for ethyl methyl adipate are not widely documented, its properties suggest its utility in areas where other adipate esters are commonly used.
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Plasticizers: Adipate esters are well-known as plasticizers for polymers like PVC, enhancing flexibility and durability. The unsymmetrical nature of ethyl methyl adipate may offer unique performance characteristics.
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Solvents: Due to its expected properties as a relatively high-boiling, low-volatility liquid with good solvency for organic compounds, it could be used as a specialty solvent in coatings, inks, and cleaning formulations.
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Lubricants: Synthetic esters are often used as base oils or additives in lubricants.
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Chemical Intermediate: Ethyl methyl adipate can serve as a precursor in the synthesis of other organic molecules, where the differential reactivity of the two ester groups could potentially be exploited.
Safety and Handling
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General Handling: Handle in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Inhalation: May cause respiratory tract irritation. Avoid breathing vapors or mists.
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Skin and Eye Contact: May cause skin and eye irritation. In case of contact, flush with plenty of water.
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Ingestion: May be harmful if swallowed. Do not induce vomiting. Seek medical attention.
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Fire Hazards: Expected to be a combustible liquid. Use appropriate fire extinguishing media such as carbon dioxide, dry chemical powder, or foam.
It is crucial to consult the safety data sheets for analogous compounds and to perform a thorough risk assessment before handling ethyl methyl adipate.
Conclusion
Ethyl methyl adipate is an unsymmetrical diester with a range of potential applications stemming from its unique structural features. This guide has provided a detailed overview of its chemical and physical properties, spectroscopic characteristics, a plausible synthetic route, and its expected reactivity and safety considerations. While some experimental data for this specific compound are sparse, the information presented, grounded in the properties of closely related molecules, offers a solid foundation for researchers and professionals working with this and similar chemical entities.
References
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PubChem. Ethyl methyl adipate. National Center for Biotechnology Information. [Link]
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PrepChem. Synthesis of diethyl adipate. [Link]
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Organic Syntheses. Ethyl adipate. [Link]
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Journal of Engineering. Saponification of Diethyl Adipate with Sodium Hydroxide Using Reactive Distillation. [Link]
